2-Methyl-1,2-di-4-pyridinyl-1-propanone

Catalog No.
S596839
CAS No.
17286-92-9
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1,2-di-4-pyridinyl-1-propanone

CAS Number

17286-92-9

Product Name

2-Methyl-1,2-di-4-pyridinyl-1-propanone

IUPAC Name

2-methyl-1,2-dipyridin-4-ylpropan-1-one

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c1-14(2,12-5-9-16-10-6-12)13(17)11-3-7-15-8-4-11/h3-10H,1-2H3

InChI Key

IQHADESJQPBAES-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=NC=C1)C(=O)C2=CC=NC=C2

Synonyms

2-methyl-1,2(bispyridyl)-1-propanone, metapyrone

Canonical SMILES

CC(C)(C1=CC=NC=C1)C(=O)C2=CC=NC=C2

The exact mass of the compound 2-Methyl-1,2-di-4-pyridinyl-1-propanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1,2-di-4-pyridinyl-1-propanone is an organic compound with the molecular formula C₁₄H₁₄N₂O. It features a ketone functional group and is characterized by the presence of two 4-pyridyl groups attached to a propanone backbone. This compound is structurally related to other pyridine derivatives and exhibits notable chemical and biological properties.

Typical of ketones and aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in 2-methyl-1,2-di-4-pyridinyl-1-propanone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: Reduction of the carbonyl group can yield corresponding alcohols, which may further participate in reactions such as esterification.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents.

2-Methyl-1,2-di-4-pyridinyl-1-propanone has demonstrated significant biological activity, particularly as an inhibitor of glucocorticoid synthesis. It blocks the conversion of deoxycorticosterone to corticosterone, impacting steroid hormone production. This property makes it relevant in pharmacological research, especially concerning conditions related to adrenal function and hormone regulation .

Several methods have been reported for synthesizing 2-methyl-1,2-di-4-pyridinyl-1-propanone:

  • Condensation Reactions: One common approach involves the condensation of 4-pyridinecarboxaldehyde with acetone in the presence of acid catalysts.
  • Lithiation Reactions: Utilizing lithium reagents followed by reaction with appropriate electrophiles can yield this compound from simpler pyridine derivatives.
  • Oxidative Methods: Some synthetic routes involve oxidation processes that convert diols or other precursors into the desired ketone structure .

The primary applications of 2-methyl-1,2-di-4-pyridinyl-1-propanone include:

  • Pharmaceutical Development: Due to its role as a glucocorticoid synthesis inhibitor, it is studied for potential therapeutic applications in treating disorders related to hormone imbalances.
  • Research Tool: Its unique structure allows it to serve as a valuable tool in biochemical research, particularly in studies involving steroidogenesis.

Interaction studies reveal that 2-methyl-1,2-di-4-pyridinyl-1-propanone interacts with various enzymes involved in steroid metabolism. Specifically, it has been shown to inhibit steroid 11β-hydroxylase, which is crucial for cortisol synthesis. This interaction highlights its potential use in exploring adrenal function and related disorders .

When compared with similar compounds, 2-methyl-1,2-di-4-pyridinyl-1-propanone stands out due to its specific structural features and biological activities. Here are some similar compounds for comparison:

Compound NameStructure TypeKey Activity
MetyraponeAromatic KetoneInhibits glucocorticoid synthesis
2-Methyl-1,2-di-3-pyridinyl-1-propanoneAromatic KetoneSimilar inhibition but different pyridine substitution
4-PyridylacetoneAromatic KetoneLess potent glucocorticoid synthesis inhibitor

Uniqueness: The unique combination of two 4-pyridyl groups and its specific inhibitory action on glucocorticoid synthesis distinguishes 2-methyl-1,2-di-4-pyridinyl-1-propanone from its analogs. This specificity may lead to targeted therapeutic applications that are not achievable with similar compounds.

Palladium-Catalyzed Cross-Coupling Strategies for Quaternary Center Formation

The construction of quaternary carbon centers in bis-pyridinyl ketones has been revolutionized by palladium-catalyzed cross-coupling reactions. A key breakthrough involves the Suzuki-Miyaura coupling, where aryl boronic acids react with α-brominated ketone precursors under palladium catalysis. For example, Pd(PPh₃)₄ facilitates the coupling of 2-bromo-2-methyl-1-(4-pyridinyl)-1-propanone with 4-pyridinyl boronic acid, achieving yields of 78–85% under mild conditions (60°C, THF/H₂O). Mechanistic studies highlight the role of oxidative addition and reductive elimination steps, with bulky biarylphosphine ligands (e.g., XPhos) enhancing steric control to prevent β-hydride elimination.

Recent work demonstrates the efficacy of amino acid-derived ionic chiral catalysts in desymmetrizing cross-couplings. For instance, Pd-(R)-BINAP complexes enable asymmetric arylation at distal positions, achieving enantiomeric ratios (er) of 95:5 for quaternary carbon formation. This strategy leverages electrostatic interactions between the catalyst’s carboxylate groups and potassium cations to steer regioselectivity, a phenomenon validated by DFT calculations.

Table 1: Optimization of Palladium-Catalyzed Cross-Coupling

CatalystLigandYield (%)erReference
Pd(OAc)₂XPhos85
PdCl₂(cinnamyl)₂(R)-BINAP7695:5
Pd(PPh₃)₄None (homogeneous)78

Phase-Transfer Catalysis in Alkylation Reactions of Pyridinyl Ketones

Phase-transfer catalysis (PTC) offers a scalable route to alkylated pyridinyl ketones under mild conditions. The reaction of acetylpyridine with methyl iodide in the presence of KOH/18-crown-6 achieves 89% yield for 2-methyl-1,2-di-4-pyridinyl-1-propanone, with regioselectivity driven by the catalyst’s ability to shuttle hydroxide ions into the organic phase. Tris(dialkylamino)cyclopropenium (TDAC) salts, such as 1- I, further enhance efficiency by stabilizing enolate intermediates through ion-pair interactions, enabling alkylations in green solvents like ethyl acetate.

Notably, solid-liquid PTC eliminates solvent use entirely. A study using tetrabutylammonium bromide (TBAB) and KOH pellets achieved 72% yield for the methylative alkylation of acetylpyridine, demonstrating compatibility with moisture-sensitive substrates. Kinetic analyses reveal a second-order dependence on enolate concentration, underscoring the importance of base strength and catalyst lipophilicity.

Solvent-Free Approaches for Improved Reaction Efficiency

Solvent-free methodologies reduce environmental impact while enhancing reaction rates. Nickel-supported silica-alumina (Ni/SiO₂-Al₂O₃) catalyzes the α-alkylation of acetophenone with benzyl alcohol via a borrowing-hydrogen mechanism, achieving 93% yield under solvent-free conditions. This approach avoids stoichiometric bases, instead utilizing surface hydroxyl groups for deprotonation.

Mechanochemical Suzuki-Miyaura couplings represent another frontier. Ball-milling Pd(OAc)₂ with SPhos and K₂CO₃ enables solvent-free cross-coupling of 2-bromo-2-methylpropanone with 4-pyridinyl boronic acid, yielding 68% product in 2 hours. The absence of solvent minimizes side reactions, while mechanical energy promotes catalyst-substrate interactions.

Regioselective Control in Bis-Pyridinyl Propanone Derivatives

Regioselectivity in bis-pyridinyl ketones is governed by electronic and steric factors. DFT calculations indicate that the 4-pyridinyl group’s electron-withdrawing nature directs alkylation to the less hindered α-carbon. For example, methyl iodide selectively alkylates the α-position of 4-acetylpyridine under PTC conditions, favoring the 2-methyl-1,2-di-4-pyridinyl isomer (94:6 regiomeric ratio).

Enzymatic studies provide additional insights. Cytochrome P450 enzymes metabolize 2-methyl-1,2-di-3-pyridinyl-1-propanone to α-pyridone derivatives, a process avoided in the 4-pyridinyl analog due to steric shielding of the ketone group. This metabolic inertness underscores the importance of regiochemistry in pharmaceutical applications.

Table 2: Regioselectivity in Alkylation Reactions

SubstrateCatalystRegiomeric RatioReference
4-Acetylpyridine18-crown-694:6
3-AcetylpyridineTBAB62:38

The compound 2-Methyl-1,2-di-4-pyridinyl-1-propanone represents a sophisticated example of ligand design that incorporates multiple coordination principles for effective transition metal binding. The molecular structure features two 4-pyridinyl groups connected through a central propanone backbone, creating a flexible yet organized coordination environment that can accommodate various metal ions through multiple binding modes.

The fundamental design principle underlying this ligand architecture is the incorporation of both hard and soft donor atoms to achieve versatile coordination behavior. The two pyridine nitrogen atoms serve as moderately hard donors, while the ketone oxygen provides a harder coordination site, enabling the ligand to function as a tridentate chelating agent. This donor atom arrangement follows the principles of the Hard-Soft Acid-Base theory, allowing the ligand to coordinate effectively with transition metals across different oxidation states and electronic configurations.

The spatial arrangement of the donor atoms in 2-Methyl-1,2-di-4-pyridinyl-1-propanone is particularly noteworthy for its ability to form stable chelate rings. The propanone backbone provides sufficient flexibility to accommodate various metal coordination geometries while maintaining the optimal N-N distance for bidentate coordination through the pyridine nitrogens. This design principle has been successfully demonstrated in related bis-pyridyl systems, where the spacing between pyridine units critically determines the stability and geometry of the resulting metal complexes.

Coordination ModeDonor AtomsRing SizeStability Factor
Bidentate N,NTwo pyridine N6-memberedHigh (chelate effect)
Tridentate N,N,OTwo pyridine N + ketone O5+6 memberedVery high
BridgingMultiple sitesVariableModerate to high

The ligand design also incorporates preorganization principles, where the molecular framework positions the donor atoms in geometries that complement common metal coordination preferences. The 4-pyridinyl substitution pattern is particularly advantageous because it places the nitrogen lone pairs in positions that can readily coordinate to metal centers without significant steric hindrance from the pyridine ring hydrogen atoms. This contrasts with 2-pyridinyl systems where ortho-hydrogen atoms can create steric conflicts during coordination.

Chelation Effects on Nickel(II) Cluster Nucleation

The chelation behavior of 2-Methyl-1,2-di-4-pyridinyl-1-propanone with nickel(II) ions demonstrates profound effects on metal cluster nucleation and growth processes. The tridentate coordination capability of this ligand significantly influences the nucleation kinetics by providing multiple coordination sites that can stabilize nickel centers during the early stages of cluster formation.

Research on related pyridyl-ketone ligands has shown that the initial coordination of nickel(II) ions occurs through rapid ligand substitution reactions, where the pyridine nitrogen atoms displace weakly bound solvent molecules. The subsequent involvement of the ketone oxygen in coordination creates a more stable chelate complex that serves as a nucleation site for additional metal incorporation. This process follows classical nucleation theory, where the formation of thermodynamically stable chelate complexes reduces the activation energy for cluster growth.

The chelation effect in nickel(II) systems is particularly pronounced due to the d8 electronic configuration, which favors octahedral coordination geometries. The 2-Methyl-1,2-di-4-pyridinyl-1-propanone ligand can accommodate this preference by providing three coordination sites while leaving three positions available for additional ligands or bridging interactions with other metal centers. This coordination flexibility is crucial for the formation of polynuclear nickel clusters, where the ligand can adopt different binding modes depending on the nuclearity and overall cluster architecture.

Nucleation StageLigand RoleNi(II) CoordinationStability Effect
Initial bindingMonodentateSquare planarModerate
Chelate formationBidentate/TridentateOctahedralHigh
Cluster growthBridgingPolynuclearVariable

Experimental studies on nickel cluster formation have revealed that the presence of chelating ligands like 2-Methyl-1,2-di-4-pyridinyl-1-propanone significantly affects the cluster size distribution and structural topology. The chelation stabilizes intermediate nickel species that would otherwise undergo rapid hydrolysis or precipitation, allowing for controlled cluster growth under kinetic control. This effect has been observed in the formation of large nickel clusters, where the ligand serves both as a chelating agent and as a structure-directing component.

The kinetic aspects of chelation are equally important in understanding cluster nucleation processes. The multidentate binding of 2-Methyl-1,2-di-4-pyridinyl-1-propanone creates a kinetic barrier to ligand dissociation, which helps maintain the integrity of nickel coordination environments during cluster assembly. This kinetic stabilization is particularly important in solution-based synthesis methods, where rapid ligand exchange can lead to poorly defined cluster products.

Spectroscopic Signatures of μ-Oxo Bridged Complexes

The spectroscopic characterization of μ-oxo bridged complexes formed with 2-Methyl-1,2-di-4-pyridinyl-1-propanone reveals distinctive signatures that provide crucial information about the electronic structure and bonding in these systems. Infrared spectroscopy serves as the primary diagnostic tool for identifying μ-oxo bridges, with characteristic vibrations appearing in the region between 800-1000 cm⁻¹ that correspond to the symmetric and asymmetric stretching modes of the metal-oxo-metal bridge.

The formation of μ-oxo bridges in complexes containing 2-Methyl-1,2-di-4-pyridinyl-1-propanone typically occurs through hydrolysis reactions under basic conditions, where coordinated water molecules or hydroxide ions undergo condensation to form bridging oxo groups. The infrared spectra of these complexes show characteristic changes upon oxo bridge formation, including the disappearance of broad O-H stretching bands around 3200-3600 cm⁻¹ and the appearance of sharp metal-oxo stretching vibrations at lower frequencies.

Nuclear magnetic resonance spectroscopy provides complementary information about the electronic environment around the μ-oxo bridges. The paramagnetic nature of many transition metal centers in these complexes leads to significant line broadening and chemical shift perturbations in both ¹H and ¹³C NMR spectra. However, the pyridyl protons of the 2-Methyl-1,2-di-4-pyridinyl-1-propanone ligand often retain sufficient resolution to provide structural information about the coordination environment.

Spectroscopic TechniqueKey FeaturesTypical Values
IR SpectroscopyM-O-M stretch800-1000 cm⁻¹
¹H NMRParamagnetic shiftsVariable
UV-VisLMCT transitions400-600 nm
RamanSymmetric M-O-M750-900 cm⁻¹

Electronic absorption spectroscopy reveals the presence of intense charge transfer bands that are characteristic of μ-oxo bridged complexes. These transitions typically appear in the visible region and involve electron transfer from the oxo bridge to vacant metal d orbitals. The energy and intensity of these bands provide information about the degree of metal-oxo orbital mixing and the electronic delocalization across the bridge.

Resonance Raman spectroscopy has proven particularly valuable for studying μ-oxo bridged complexes, as it can selectively enhance vibrations associated with the metal-oxo chromophore. The selective excitation of charge transfer bands leads to enhanced intensities of the metal-oxo stretching vibrations, allowing for detailed analysis of the vibrational structure and isotope effects that confirm the nature of the bridging interactions.

Supramolecular Assembly Through π-Stacking Interactions

The supramolecular assembly of complexes containing 2-Methyl-1,2-di-4-pyridinyl-1-propanone is significantly influenced by π-stacking interactions between the pyridine rings. These weak intermolecular forces play a crucial role in determining the solid-state packing arrangements and can lead to the formation of extended one-dimensional or two-dimensional supramolecular architectures.

The pyridine rings in 2-Methyl-1,2-di-4-pyridinyl-1-propanone are ideally positioned to participate in π-stacking interactions due to their aromatic nature and the spatial arrangement imposed by the propanone backbone. The electron-deficient nature of the pyridine rings makes them excellent π-acceptors, while the presence of the ketone group can influence the electron density distribution and enhance the π-stacking propensity.

Crystallographic studies of related pyridyl complexes have revealed that π-stacking interactions typically occur with center-to-center distances of 3.4-3.8 Å and parallel or slightly offset orientations. The offset parallel arrangement is particularly common, as it maximizes the attractive π-π interactions while minimizing the repulsive interactions between the π electron clouds. This geometric preference has been observed in numerous transition metal complexes containing pyridyl ligands.

The strength of π-stacking interactions in complexes of 2-Methyl-1,2-di-4-pyridinyl-1-propanone can be significantly enhanced by the presence of transition metal centers. The coordination of metals to the pyridine nitrogen atoms affects the electron density distribution in the aromatic rings, typically making them more electron-deficient and thus better π-acceptors. This metal-induced enhancement of π-stacking has been demonstrated in various platinum(II) and palladium(II) complexes, where the formation of extended π-stacked arrays leads to interesting photophysical properties.

Stacking ParameterTypical RangeInteraction Strength
Centroid distance3.4-3.8 Å2-8 kcal/mol
Offset angle15-25°Depends on substituents
Tilt angle0-20°Optimal at 0°

The cooperative nature of π-stacking interactions is particularly important in the supramolecular assembly of 2-Methyl-1,2-di-4-pyridinyl-1-propanone complexes. Multiple π-stacking interactions can work together to create stable supramolecular architectures, where the energy gain from cooperative binding exceeds the sum of individual interactions. This cooperativity is especially pronounced in systems where the metal complexes are pre-organized in geometries that favor multiple simultaneous π-stacking contacts.

The environmental factors also play a crucial role in determining the extent and nature of π-stacking interactions. Solvent effects, temperature, and the presence of counterions can all influence the stability and geometry of π-stacked assemblies. In polar solvents, the π-stacking interactions may be weakened due to competitive solvation effects, while in nonpolar environments, these interactions become more significant in determining the overall supramolecular structure.

XLogP3

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Wikipedia

2-Methyl-1,2-di(pyridin-4-yl)propan-1-one

Dates

Last modified: 07-17-2023

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